
Thiophanate-methyl-d6
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Overview
Description
Thiophanate-methyl-d6 is a deuterated analog of thiophanate-methyl, a systemic benzimidazole fungicide. Thiophanate-methyl is widely used in agriculture to control a broad spectrum of fungal diseases in crops. The deuterated version, this compound, is often used in scientific research to study the metabolism and environmental fate of thiophanate-methyl due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophanate-methyl-d6 can be synthesized through a multi-step process starting from deuterated precursors. The general synthetic route involves the reaction of deuterated o-phenylenediamine with methyl isothiocyanate to form the intermediate, which is then reacted with deuterated methyl chloroformate under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and purity. The final product is purified through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Thiophanate-methyl-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its sulfoxide and sulfone derivatives.
Reduction: It can be reduced to form thiourea derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiourea derivatives, and various substituted this compound derivatives .
Scientific Research Applications
Thiophanate-methyl-d6 is extensively used in scientific research for various applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of thiophanate-methyl and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).
Biology: It is used to study the metabolic pathways and degradation products of thiophanate-methyl in biological systems.
Medicine: Research on its potential effects on human health and its role as a model compound for studying the pharmacokinetics of similar fungicides.
Industry: Used in environmental studies to assess the persistence and mobility of thiophanate-methyl in soil and water
Mechanism of Action
Thiophanate-methyl-d6 exerts its effects by inhibiting the synthesis of β-tubulin, a protein essential for the formation of microtubules. This inhibition disrupts the mitotic process in fungal cells, preventing their division and growth. The primary metabolite, carbendazim, is responsible for this fungicidal activity. Carbendazim binds to β-tubulin, preventing the polymerization of microtubules, which is crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
Carbendazim: The primary metabolite of thiophanate-methyl, also a benzimidazole fungicide.
Benomyl: Another benzimidazole fungicide with a similar mode of action.
Thiabendazole: A benzimidazole fungicide used to control a wide range of fungal diseases.
Uniqueness
Thiophanate-methyl-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical studies. This feature is not present in non-deuterated analogs like carbendazim and benomyl .
Biological Activity
Thiophanate-methyl-d6 is a deuterated form of thiophanate-methyl, a systemic fungicide widely used in agriculture to control various fungal diseases in crops. This article delves into its biological activity, focusing on its toxicological effects, metabolism, and potential health risks based on diverse research findings.
This compound is a methyl benzimidazole carbamate that acts by inhibiting fungal cell division. It disrupts microtubule formation during mitosis, leading to cell death. The deuterated version, this compound, is utilized in studies to trace metabolic pathways and environmental fate due to its distinct isotopic signature.
Acute and Chronic Toxicity
Research indicates that thiophanate-methyl exhibits low acute toxicity when administered orally or dermally, with a harmful classification if inhaled. The primary target organs identified include the liver, kidneys, and thyroid. Long-term exposure studies have shown:
- Liver : Increased liver weights and hepatocellular hypertrophy were observed at doses above 200 mg/kg bw per day in rat studies .
- Thyroid : Chronic exposure led to thyroid follicular cell adenomas in rats, suggesting a potential carcinogenic risk associated with prolonged use .
Genotoxicity
Genotoxicity assessments have yielded mixed results. In vitro studies indicated a slight increase in micro-nucleated lymphocytes without metabolic activation, suggesting potential genotoxic effects under certain conditions. However, in vivo tests showed minimal cytogenetic effects, indicating a low potential for inducing chromosomal damage .
Metabolism and Environmental Fate
Thiophanate-methyl is metabolized primarily into carbendazim and other metabolites through cytochrome P450-mediated processes. Studies demonstrate that the compound has low persistence in natural sediment-water systems, with rapid degradation observed under aerobic conditions .
Agricultural Impact
A study conducted on the application of this compound in tea crops highlighted its effectiveness against fungal pathogens while monitoring residue levels. The method used for analysis involved ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), which allowed for precise measurement of both thiophanate-methyl and its metabolite carbendazim .
Sample Type | Concentration (mg/kg) | Recovery Rate (%) |
---|---|---|
Tea Leaves | 0.010 - 0.100 | 97.2 - 110.6 |
Soil | 0.005 - 0.050 | 95.0 - 108.0 |
This data underscores the importance of monitoring residue levels to mitigate health risks associated with consumption.
Health Risk Assessments
Health risk assessments have been conducted to evaluate the potential risks associated with exposure to this compound. A comprehensive review highlighted that while acute toxicity is low, chronic exposure poses significant risks to liver and thyroid health .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Thiophanate-methyl-d6 in complex matrices?
- Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-enriched internal standards. Optimize ionization parameters (e.g., ESI+ mode) and fragmentor voltages to enhance signal specificity. Validate the method via spike-and-recovery experiments in target matrices (e.g., soil, plant tissues) to account for matrix effects. Include calibration curves with deuterium-to-hydrogen (D/H) ratios to confirm isotopic purity .
Q. How can researchers ensure the stability of this compound during long-term storage?
- Methodological Answer: Conduct accelerated stability studies under varying temperatures (-20°C to 25°C) and humidity levels. Use LC-MS/MS to monitor degradation products (e.g., benzimidazole derivatives) over time. Apply Arrhenius kinetics to extrapolate shelf-life under standard lab conditions. Store samples in amber vials with desiccants to mitigate photolytic and hydrolytic degradation .
Q. What protocols are critical for minimizing isotopic cross-talk in LC-MS/MS when using this compound as an internal standard?
- Methodological Answer: Select MS/MS transitions with minimal overlap between deuterated and non-deuterated analogs. Perform chromatographic separation using a C18 column with a gradient elution program (e.g., 0.1% formic acid in water/acetonitrile). Validate specificity by spiking matrices with both isotopic forms and confirming baseline resolution .
Advanced Research Questions
Q. How do deuterium isotope effects influence the degradation pathways of this compound compared to its non-deuterated counterpart?
- Methodological Answer: Design comparative degradation studies under controlled abiotic conditions (UV light, pH variations). Use high-resolution mass spectrometry (HRMS) to identify kinetic isotope effects (KIEs) in reaction intermediates. Calculate rate constants (kH/kD) to quantify isotopic impacts on hydrolysis or photolysis pathways. Reference computational models (e.g., DFT) to predict bond dissociation energies altered by deuterium substitution .
Q. What experimental strategies resolve contradictions in environmental fate data for this compound across different studies?
- Methodological Answer: Perform meta-analyses of existing datasets to identify confounding variables (e.g., soil organic matter, microbial activity). Replicate conflicting experiments under standardized conditions, using isotopically labeled tracers to track metabolite formation. Apply mixed-effects models to statistically isolate factors causing variability (e.g., pH, temperature). Publish raw datasets with open access to enable reproducibility .
Q. How can researchers optimize extraction protocols for this compound in heterogeneous agricultural samples?
- Methodological Answer: Compare QuEChERS, solid-phase extraction (SPE), and pressurized liquid extraction (PLE) for recovery efficiency. Use factorial design experiments to test solvent combinations (e.g., acetonitrile vs. ethyl acetate) and pH adjustments. Validate with matrix-matched calibration and inter-laboratory comparisons. Report extraction yields with uncertainty intervals to guide method selection .
Q. Methodological Design & Validation
Q. What statistical approaches are essential for validating this compound as a tracer in metabolic studies?
- Methodological Answer: Apply linear regression to assess correlation between tracer concentration and metabolite abundance. Use ANOVA to test for batch effects or instrument drift. Calculate limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥ 3 and 10, respectively). Include blank samples to correct for background interference .
Q. How should researchers design dose-response experiments to assess this compound toxicity in non-target organisms?
- Methodological Answer: Follow OECD guidelines for acute and chronic toxicity testing (e.g., Daphnia magna, soil nematodes). Use log-dose spacing to cover sublethal to lethal concentrations. Apply probit analysis for LC50/EC50 calculations. Include positive controls (e.g., non-deuterated Thiophanate-methyl) to isolate isotope-specific effects .
Q. Data Interpretation & Reporting
Q. What criteria distinguish artifact signals from genuine metabolites in this compound studies?
- Methodological Answer: Use HRMS to confirm exact masses of suspected metabolites (±5 ppm). Compare fragmentation patterns with reference libraries (e.g., NIST). Conduct time-course experiments to rule out transient artifacts. Report artifacts in supplementary materials with annotated spectra .
Q. How can isotopic dilution techniques improve quantification accuracy for this compound in multi-residue analyses?
Properties
Molecular Formula |
C12H14N4O4S2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
trideuteriomethyl N-[[2-(trideuteriomethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22)/i1D3,2D3 |
InChI Key |
QGHREAKMXXNCOA-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC([2H])([2H])[2H] |
Canonical SMILES |
COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC |
Origin of Product |
United States |
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